6-(4-Chlorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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Overview
Description
6-(4-Chlorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound that contains a pyridine ring substituted with chlorine, iodine, and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate boron reagents and palladium catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as sodium iodide for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Scientific Research Applications
6-(4-Chlorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 6-(4-Chlorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-(4-Bromophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Similar structure but with a bromine atom instead of chlorine.
6-(4-Fluorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
The presence of the chlorine atom in 6-(4-Chlorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for forming specific interactions with biological targets .
Properties
Molecular Formula |
C12H7ClINO3 |
---|---|
Molecular Weight |
375.54 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-5-iodo-2-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H7ClINO3/c13-7-3-1-6(2-4-7)10-9(14)5-8(12(17)18)11(16)15-10/h1-5H,(H,15,16)(H,17,18) |
InChI Key |
YSYPQWMDKYDHSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C(=O)N2)C(=O)O)I)Cl |
Origin of Product |
United States |
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